2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Overview
Description
2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a butyl chain linked to a phenoxy group, which is further substituted with methyl and isopropyl groups. The presence of oxalic acid as a counterion adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine typically involves multiple steps, starting with the preparation of the phenoxybutyl intermediate. This intermediate is then reacted with morpholine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The morpholine ring can be reduced to form secondary amines.
Substitution: The methyl and isopropyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced morpholine derivatives.
Substitution: Halogenated phenoxybutyl morpholine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar residues. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-[4-(5-methyl-2-phenoxy)butyl]morpholine: Lacks the isopropyl group, leading to different binding affinities and biological activities.
2,6-Dimethyl-4-[4-(2-propan-2-ylphenoxy)butyl]morpholine: Has a different substitution pattern on the phenoxy group, affecting its chemical reactivity and applications.
Uniqueness
The unique combination of methyl, isopropyl, and phenoxy groups in 2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2.C2H2O4/c1-15(2)19-9-8-16(3)12-20(19)22-11-7-6-10-21-13-17(4)23-18(5)14-21;3-1(4)2(5)6/h8-9,12,15,17-18H,6-7,10-11,13-14H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBRLGBUDDQJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=CC(=C2)C)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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